molecular formula C16H23N3O2 B7455970 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide

Cat. No. B7455970
M. Wt: 289.37 g/mol
InChI Key: GZWYIBLYNYYSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of cancer.

Mechanism of Action

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. By blocking the activity of BTK, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide prevents the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, suppression of BCR signaling, induction of apoptosis (programmed cell death), and inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosing and treatment regimens for this compound.

Future Directions

In the future, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide may be further developed as a potential treatment for other types of cancer, such as non-small cell lung cancer (NSCLC) and multiple myeloma (MM). Additionally, combination therapies with other targeted agents may be explored to enhance the efficacy of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in treating cancer. Finally, more research is needed to fully understand the mechanisms of action and potential side effects of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide.

Synthesis Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 3-methylbenzaldehyde with 4-acetylpiperazine to form an intermediate. This intermediate is then reacted with 2-bromo-N-(3-methylphenyl)propanamide to produce the final product.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of various types of cancer cells. In particular, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has shown efficacy in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-5-4-6-15(11-12)17-16(21)13(2)18-7-9-19(10-8-18)14(3)20/h4-6,11,13H,7-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYIBLYNYYSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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